molecular formula C17H18O B8329023 3,4-Diethylbenzophenone

3,4-Diethylbenzophenone

Cat. No. B8329023
M. Wt: 238.32 g/mol
InChI Key: YIOGXDPPVIFJKT-UHFFFAOYSA-N
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Patent
US06166072

Procedure details

A mixture of benzoyl chloride (1 eq) and 3,4-diethylbenzene (1.15 eq) was dissolved in 1,2-dichloroethane in a dry flask under argon and cooled in an ice bath with stirring. Aluminum chloride (1.3 eq) was added in portions to the reaction mixture at a rate to maintain the temperature below 10° C. Upon complete addition of the aluminum chloride, the ice bath was removed and the reaction mixture was stirred at room temperature for 18 h, then poured into cold water (100 mL) and extracted into ether (2×100 mL). The combined ether extracts were washed with water (25 mL), sodium bicarbonate solution (2×25 mL), water (25 mL), brine (25 mL), dried (MgSO4) and concentrated to provide the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[CH2:18][CH3:19])[CH3:11].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCCl>[CH2:10]([C:12]1[CH:13]=[C:14]([CH:15]=[CH:16][C:17]=1[CH2:18][CH3:19])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8])[CH3:11] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=CC=CC1CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
poured into cold water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (2×100 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with water (25 mL), sodium bicarbonate solution (2×25 mL), water (25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)C2=CC=CC=C2)C=CC1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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